molecular formula C10H20INO B14015523 4-Methoxy-6,6-dimethyl-6-azabicyclo[3.2.1]octan-6-ium iodide CAS No. 53102-85-5

4-Methoxy-6,6-dimethyl-6-azabicyclo[3.2.1]octan-6-ium iodide

Cat. No.: B14015523
CAS No.: 53102-85-5
M. Wt: 297.18 g/mol
InChI Key: MSJFQFCANYPSED-UHFFFAOYSA-M
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Description

2-methoxy-7,7-dimethyl-7-azoniabicyclo[3.2.1]octane is a chemical compound with the molecular formula C10H20INO. It is a nitrogen-containing heterocycle that belongs to the class of azabicyclo compounds. This compound is known for its unique bicyclic structure, which includes a quaternary ammonium ion.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-7,7-dimethyl-7-azoniabicyclo[3.2.1]octane typically involves the following steps:

    Starting Material: The synthesis begins with tropinone, a bicyclic ketone.

    Methoxylation: Tropinone undergoes methoxylation to introduce the methoxy group at the 2-position.

    Quaternization: The resulting intermediate is then subjected to quaternization using methyl iodide to form the quaternary ammonium ion.

Industrial Production Methods

Industrial production of 2-methoxy-7,7-dimethyl-7-azoniabicyclo[3.2.1]octane follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Common industrial methods include continuous flow synthesis and batch processing.

Chemical Reactions Analysis

Types of Reactions

2-methoxy-7,7-dimethyl-7-azoniabicyclo[3.2.1]octane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the quaternary ammonium ion to tertiary amines.

    Substitution: Nucleophilic substitution reactions can occur at the methoxy group or the quaternary ammonium ion.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like halides and amines are commonly employed.

Major Products Formed

    Oxidation: N-oxides of 2-methoxy-7,7-dimethyl-7-azoniabicyclo[3.2.1]octane.

    Reduction: Tertiary amines derived from the reduction of the quaternary ammonium ion.

    Substitution: Substituted derivatives at the methoxy group or the quaternary ammonium ion.

Scientific Research Applications

2-methoxy-7,7-dimethyl-7-azoniabicyclo[3.2.1]octane has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 2-methoxy-7,7-dimethyl-7-azoniabicyclo[3.2.1]octane involves its interaction with molecular targets such as enzymes and receptors. The quaternary ammonium ion can interact with negatively charged sites on proteins, affecting their function. The methoxy group can also participate in hydrogen bonding and other interactions, influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    Tropane Alkaloids: Compounds like atropine and scopolamine share a similar bicyclic structure but differ in functional groups.

    Quaternary Ammonium Compounds: Compounds such as benzalkonium chloride and cetyltrimethylammonium bromide have similar quaternary ammonium ions but different alkyl chains.

Uniqueness

2-methoxy-7,7-dimethyl-7-azoniabicyclo[3.2.1]octane is unique due to its specific combination of a methoxy group and a quaternary ammonium ion within a bicyclic structure. This combination imparts distinct chemical and biological properties, making it valuable in various research and industrial applications.

Properties

CAS No.

53102-85-5

Molecular Formula

C10H20INO

Molecular Weight

297.18 g/mol

IUPAC Name

4-methoxy-6,6-dimethyl-6-azoniabicyclo[3.2.1]octane;iodide

InChI

InChI=1S/C10H20NO.HI/c1-11(2)7-8-4-5-10(12-3)9(11)6-8;/h8-10H,4-7H2,1-3H3;1H/q+1;/p-1

InChI Key

MSJFQFCANYPSED-UHFFFAOYSA-M

Canonical SMILES

C[N+]1(CC2CCC(C1C2)OC)C.[I-]

Origin of Product

United States

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